![molecular formula C9H11N3O2 B2542414 1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid CAS No. 1103848-03-8](/img/structure/B2542414.png)
1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid
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Overview
Description
The compound "1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazine and pyrazole derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science, such as in the synthesis of ligands for dye-sensitized solar cells and as building blocks in pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves starting materials like citrazinic acid to create tridentate and tetradentate ligands containing pyrazole moieties and carboxylic groups . Another approach includes the reaction of acyl pyruvates with electron-rich amino heterocycles to generate a library of fused pyridine carboxylic acids . Additionally, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is reported using a metal-free homolytic aromatic alkylation protocol, showcasing the versatility of pyrazine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods. For instance, the structures of pyrazole-3-carboxamide derivatives were determined using 13C NMR, 1H NMR, and IR spectroscopy . Theoretical studies, such as semi-empirical AM1 calculations, are also employed to understand the reaction mechanisms and molecular conformations .
Chemical Reactions Analysis
The chemical reactions involving pyrazine and pyrazole derivatives are diverse. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and 2,3-diaminopyridine has been reported . Additionally, the formation of cocrystals and eutectics with pyrazinoic acid, an analog of pyrazine, demonstrates the ability of these compounds to engage in complex intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of carboxylic acid and pyridine groups in pyrazinoic acid, for example, allows it to form salts and cocrystals, indicating amphiprotic behavior . The regioselective synthesis of optically active (pyrazolyl)pyridines with adjacent quaternary carbon stereocenters further highlights the structural complexity and potential for creating chiral centers in these compounds .
Scientific Research Applications
Crystal Engineering and Supramolecular Synthons
- Supramolecular Synthons in Crystal Structures : The study of the crystal structures of pyrazinic acid and its isomeric methylpyrazine carboxylic acids has revealed the recurrence of carboxylic acid-pyridine supramolecular synthon V. This synthon, formed by specific hydrogen bonds, controls self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids. The recurrence of these synthons compared to the more common acid-acid homodimer in the crystal structures of these acids is significant for future crystal engineering strategies (Peddy Vishweshwar et al., 2002).
Antimycobacterial Activity
- Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Synthesized compounds of pyridines and pyrazines substituted with oxadiazole-5-ones, oxadiazole-5-thiones, and oxathiazoline-2-ones were tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, along with their pivaloyloxymethyl derivatives, showed varied activities against the bacteria, offering insights into the development of new antimycobacterial agents (M. Gezginci et al., 1998).
Coordination Chemistry
- Ligands for Dye-Sensitized Solar Cells (DSCs) : Citrazinic acid has been used as a starting material for the synthesis of tridentate and tetradentate ligands containing carboxylic groups. These ligands are crucial for anchoring sensitizers on TiO2, demonstrating their potential application in dye-sensitized solar cells (C. Klein et al., 2011).
Corrosion Inhibition
- Pyrazole Derivatives as Corrosion Inhibitors : Pyridine and benzoic acid derivatives with pyrazole moieties were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic medium. The study revealed that these derivatives show good inhibition efficiency, with the benzoic acid derivative exhibiting higher efficiency due to its electronic resonance between the amino and carboxyl groups (F. El Hajjaji et al., 2018).
Safety and Hazards
The safety information for “1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-pyrazin-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQAXJPKITSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1103848-03-8 |
Source
|
Record name | 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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